![molecular formula C11H8ClNO3S B12898061 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-74-8](/img/structure/B12898061.png)
2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a chlorophenylthio methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran typically involves the reaction of 4-chlorobenzenethiol with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran involves its interaction with biological targets, leading to the disruption of cellular processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(((4-Bromophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Methylphenyl)thio)methyl)-5-nitrofuran: Similar structure but with a methyl group instead of chlorine.
2-(((4-Fluorophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is unique due to the presence of the chlorophenylthio group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
Propriétés
Numéro CAS |
61266-74-8 |
|---|---|
Formule moléculaire |
C11H8ClNO3S |
Poids moléculaire |
269.70 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
Clé InChI |
SLUTUIXTJSTATI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


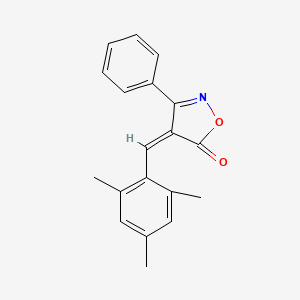

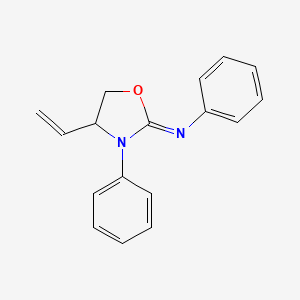
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
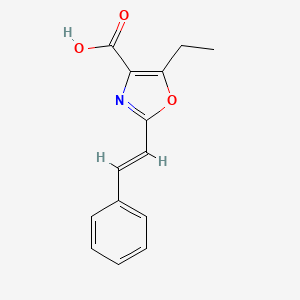
![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
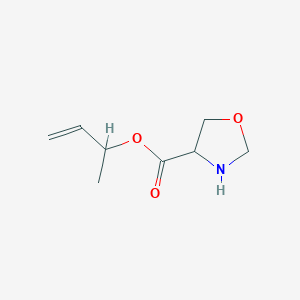
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
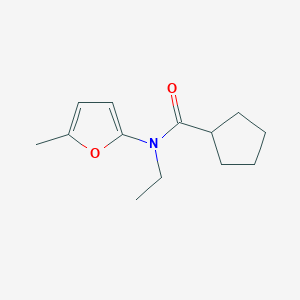
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
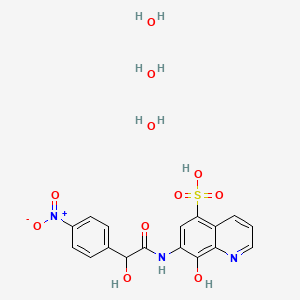
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
